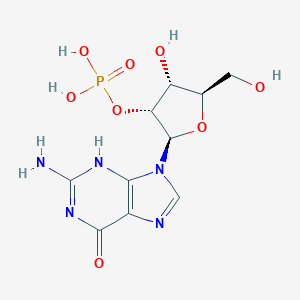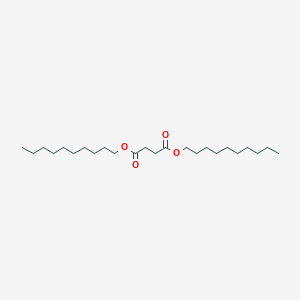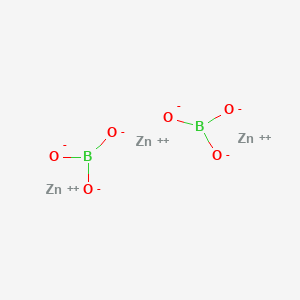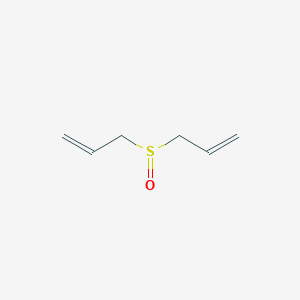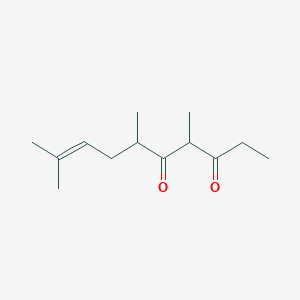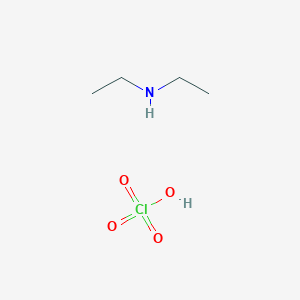
1-Bromo-2,3,4-trimethoxybenzene
Vue d'ensemble
Description
1-Bromo-2,3,4-trimethoxybenzene is an organic compound with the molecular formula C9H11BrO3 and a molecular weight of 247.09 g/mol . It is a brominated derivative of trimethoxybenzene, characterized by the presence of three methoxy groups (-OCH3) and one bromine atom attached to a benzene ring. This compound is primarily used in organic synthesis and research applications due to its unique chemical properties.
Mécanisme D'action
Target of Action
1-Bromo-2,3,4-trimethoxybenzene is primarily used as a reagent in organic synthesis . It doesn’t have a specific biological target but is used to create more complex molecules in chemical reactions .
Mode of Action
The compound is often used in Suzuki-Miyaura coupling reactions . In these reactions, it acts as an electrophile, reacting with organoboron compounds in the presence of a palladium catalyst . The bromine atom on the benzene ring is replaced by the organoboron group, forming a new carbon-carbon bond .
Biochemical Pathways
As a synthetic reagent, this compound doesn’t directly participate in any biochemical pathways. The products of its reactions can be used to synthesize various bioactive compounds .
Result of Action
The primary result of this compound’s action is the formation of new organic compounds via carbon-carbon bond formation . These compounds can have a wide range of properties and uses, depending on the specific organoboron reagents used in the reaction .
Analyse Biochimique
Biochemical Properties
1-Bromo-2,3,4-trimethoxybenzene interacts with a specific protein called matrix metalloproteinase . It binds to the hydroxyl group of this protein, inhibiting HCV replication .
Cellular Effects
This compound prevents HCV from attaching to cells by blocking a protein called NS5A . It also inhibits HCV production by preventing the conversion of HCV RNA into DNA, a process called RNA transcription .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It binds to the hydroxyl group of matrix metalloproteinase, inhibiting its function and thereby preventing HCV replication .
Méthodes De Préparation
1-Bromo-2,3,4-trimethoxybenzene can be synthesized through the bromination of 1,2,3-trimethoxybenzene. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a catalyst or under specific reaction conditions . The process can be carried out in various solvents, such as acetic acid or carbon tetrachloride, to facilitate the reaction. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
1-Bromo-2,3,4-trimethoxybenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium amide (NaNH2) or potassium thiolate (KSR).
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form 2,3,4-trimethoxybenzene by using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce aldehydes or acids.
Applications De Recherche Scientifique
1-Bromo-2,3,4-trimethoxybenzene has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of drugs and chemical intermediates.
Material Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Analytical Chemistry: The compound is employed as a derivatizing agent for the quantification of halogens in various samples.
Comparaison Avec Des Composés Similaires
1-Bromo-2,3,4-trimethoxybenzene can be compared with other brominated and methoxylated benzene derivatives, such as:
2-Bromo-1,3,5-trimethoxybenzene: Similar in structure but with different positions of the bromine and methoxy groups.
1,2,3-Trimethoxybenzene: Lacks the bromine atom, making it less reactive in certain substitution reactions.
1-Bromo-3,5-dimethoxybenzene: Contains fewer methoxy groups, affecting its chemical reactivity and applications.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
IUPAC Name |
1-bromo-2,3,4-trimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3/c1-11-7-5-4-6(10)8(12-2)9(7)13-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCQJLVIFMFOTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00292665 | |
| Record name | 1-bromo-2,3,4-trimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10385-36-1 | |
| Record name | 10385-36-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84516 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-bromo-2,3,4-trimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


